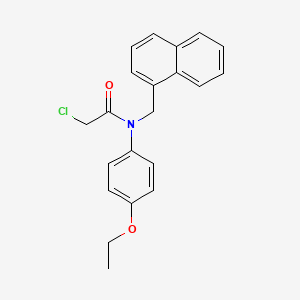

2-Chloro-n-(4-ethoxyphenyl)-n-(1-naphthylmethyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(4-ethoxyphenyl)-N-(naphthalen-1-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO2/c1-2-25-19-12-10-18(11-13-19)23(21(24)14-22)15-17-8-5-7-16-6-3-4-9-20(16)17/h3-13H,2,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBSBGIUYGLJBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(CC2=CC=CC3=CC=CC=C32)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-N-(4-ethoxyphenyl)-n-(1-naphthylmethyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies highlighting its efficacy against various pathogens.

Synthesis

The synthesis of 2-Chloro-N-(4-ethoxyphenyl)-n-(1-naphthylmethyl)acetamide typically involves the reaction of 4-ethoxy-N-(1-naphthylmethyl)acetamide with chloroacetyl chloride. The process can be summarized as follows:

- Dissolve 4-ethoxy-N-(1-naphthylmethyl)acetamide in dichloromethane.

- Add a base such as triethylamine to neutralize hydrochloric acid formed during the reaction.

- Slowly add chloroacetyl chloride while maintaining a temperature of 0-5°C.

- Stir the mixture for several hours at room temperature.

- Wash the reaction mixture with water and separate the organic layer.

- Purify the product via recrystallization or column chromatography.

Antimicrobial Properties

Research has demonstrated that derivatives of chloroacetamides, including 2-Chloro-N-(4-ethoxyphenyl)-n-(1-naphthylmethyl)acetamide, exhibit significant antimicrobial activity. A study conducted by Katke et al. (2011) evaluated various synthesized chloroacetamides against several bacterial strains, including E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The results indicated notable antibacterial effects, particularly against gram-positive and gram-negative bacteria.

| Compound Code | E. coli (mm) | Pseudomonas aeruginosa (mm) | Staphylococcus aureus (mm) |

|---|---|---|---|

| 3a | 7 | 16 | No zone |

| 3b | 26 | 23 | 25 |

| 3c | 30 | 35 | 36 |

These findings suggest that modifications to the acetamide structure can enhance biological activity.

Anticancer Activity

In addition to antimicrobial properties, there is emerging evidence regarding the anticancer potential of this compound. Preliminary studies indicate that compounds with similar structures may inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest.

The biological activity of 2-Chloro-N-(4-ethoxyphenyl)-n-(1-naphthylmethyl)acetamide can be attributed to its structural features:

- Chloro Group: Acts as an electrophile, facilitating nucleophilic attacks by biological molecules.

- Naphthylmethyl Group: Enhances hydrophobic interactions, increasing binding affinity to target proteins.

These interactions suggest that the compound may modulate enzymatic pathways or receptor activities crucial for microbial survival and cancer cell growth.

Case Studies

Several studies have explored the efficacy of similar compounds in clinical settings:

- Antimicrobial Screening: A study published in the International Journal of Pharma Sciences and Research highlighted the antimicrobial effects of synthesized chloroacetamides, providing a basis for further exploration into their therapeutic applications .

- Anticancer Studies: Research on related acetamide derivatives has shown promise in inhibiting tumor growth in vitro, suggesting that structural modifications can lead to enhanced anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities with analogous chloroacetamides:

*Calculated based on formula: C₁₉H₁₇ClNO₂.

Key Observations:

- Substituent Effects: Alachlor (2,6-diethylphenyl and methoxymethyl groups) is a widely used herbicide due to its selectivity in disrupting weed lipid biosynthesis . The 4-ethoxyphenyl group in the target compound differs from the 4-fluorophenyl in , where electron-withdrawing fluorine increases reactivity for further derivatization . Naphthalene-containing analogs (e.g., ) exhibit dihedral angles (e.g., 60.5° between aromatic rings) that influence crystal packing and hydrogen bonding, suggesting similar structural complexity in the target compound .

Preparation Methods

Synthesis of 2-Chloro-N-(4-ethoxyphenyl)acetamide Intermediate

- Reagents and Conditions : Chloroacetyl chloride is reacted with 4-ethoxyaniline in the presence of a base such as sodium acetate or potassium carbonate and glacial acetic acid as solvent to control the reaction environment.

- Reaction Conditions : The mixture is stirred or refluxed for 1-3 hours at room temperature or slightly elevated temperatures.

- Workup : After completion, the reaction mixture is poured into ice-cold water to precipitate the product, which is then filtered, washed, and recrystallized from ethanol or ethanol-water mixtures to obtain pure 2-chloro-N-(4-ethoxyphenyl)acetamide.

- Yields and Purity : Yields typically range from 38% to over 80% depending on reaction conditions and purification methods, with melting points around 118-120°C reported for similar compounds.

Alkylation to Introduce the N-(1-naphthylmethyl) Group

- Alkylation Reagents : The 2-chloro-N-(4-ethoxyphenyl)acetamide intermediate is reacted with 1-naphthylmethylamine or its derivatives.

- Solvent and Base : Anhydrous solvents such as dimethylformamide (DMF) or ethanol are used. Potassium carbonate (K2CO3) or triethylamine (Et3N) serve as bases to facilitate the nucleophilic substitution.

- Reaction Conditions : The reaction mixture is stirred at room temperature or refluxed for 6-12 hours. Monitoring by thin-layer chromatography (TLC) ensures completion.

- Isolation : After reaction, the mixture is poured into ice-cold water, and the crude product is filtered, washed, and recrystallized from appropriate solvents like ethanol or ethanol-water mixtures.

- Yields and Characterization : Yields for such alkylation steps are reported between 62-83%. Structural confirmation is done via IR, ^1H-NMR, ^13C-NMR, mass spectrometry, and melting point analysis.

Representative Reaction Scheme

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| 1 | Chloroacetyl chloride + 4-ethoxyaniline | Glacial acetic acid, NaOAc, reflux 2-3 h | 2-chloro-N-(4-ethoxyphenyl)acetamide | 38-83 | 118-120 |

| 2 | 2-chloro-N-(4-ethoxyphenyl)acetamide + 1-naphthylmethylamine | DMF, K2CO3, r.t. or reflux 6-12 h | 2-chloro-N-(4-ethoxyphenyl)-N-(1-naphthylmethyl)acetamide | 62-83 | Not explicitly reported |

Notes on Reaction Optimization and Variations

- The presence of bases such as K2CO3 or triethylamine is crucial to neutralize HCl generated and to promote nucleophilic substitution.

- Solvent choice affects yield and purity; DMF is preferred for alkylation due to its polar aprotic nature.

- Reaction times vary widely (3-12 hours) depending on temperature and reactant reactivity.

- Recrystallization solvents are chosen based on solubility profiles; ethanol or ethanol-water mixtures are common.

Summary Table of Preparation Parameters

| Parameter | Description |

|---|---|

| Starting materials | Chloroacetyl chloride, 4-ethoxyaniline, 1-naphthylmethylamine |

| Solvents | Glacial acetic acid, DMF, ethanol |

| Bases | Sodium acetate, potassium carbonate, triethylamine |

| Reaction temperatures | Room temperature to reflux (~25-80°C) |

| Reaction times | 2-3 hours (first step), 6-12 hours (alkylation) |

| Workup | Ice-cold water precipitation, filtration, recrystallization |

| Yields | 38-83% (intermediate), 62-83% (final alkylation) |

| Characterization techniques | IR, ^1H-NMR, ^13C-NMR, MS, melting point |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-N-(4-ethoxyphenyl)-N-(1-naphthylmethyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves multi-step reactions, starting with the coupling of 4-ethoxyaniline and 1-naphthylmethyl halide to form the secondary amine intermediate. Subsequent chloroacetylation is achieved using chloroacetyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as a base). Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting parameters like temperature (0–5°C for exothermic steps) and stoichiometric ratios. Purification via column chromatography or recrystallization is critical for isolating high-purity product .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structural integrity and purity of 2-Chloro-N-(4-ethoxyphenyl)-N-(1-naphthylmethyl)acetamide?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry, with characteristic peaks for ethoxy (-OCH₂CH₃: δ 1.3–1.5 ppm), naphthyl protons (δ 7.2–8.5 ppm), and chloroacetamide (δ 3.8–4.2 ppm for CH₂Cl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 382.12) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-Cl at ~750 cm⁻¹) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for structural validation in solid-state studies .

Q. What in vitro assays are suitable for preliminary evaluation of the biological activity of 2-Chloro-N-(4-ethoxyphenyl)-N-(1-naphthylmethyl)acetamide?

- Methodology :

- Enzyme Inhibition Assays : Dose-dependent studies against kinases or proteases (e.g., IC₅₀ determination via fluorometric/colorimetric readouts) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with controls for solvent effects .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to assess affinity (Ki values) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of 2-Chloro-N-(4-ethoxyphenyl)-N-(1-naphthylmethyl)acetamide observed in different in vitro models?

- Methodology :

- Experimental Replication : Validate findings across multiple cell lines (e.g., primary vs. immortalized cells) and independent labs.

- Mechanistic Profiling : Use RNA sequencing or proteomics to identify off-target effects or pathway-specific modulation .

- Solubility and Stability Analysis : Address discrepancies caused by compound aggregation, hydrolysis, or solvent interactions (e.g., DMSO vs. aqueous buffers) via HPLC stability assays .

Q. What strategies are employed to elucidate the structure-activity relationships (SAR) of 2-Chloro-N-(4-ethoxyphenyl)-N-(1-naphthylmethyl)acetamide derivatives in targeted therapeutic applications?

- Methodology :

- Systematic Substituent Variation : Synthesize analogs with modified ethoxy, naphthyl, or chloro groups. Assess impact on bioactivity (e.g., logP for lipophilicity, IC₅₀ shifts).

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases) .

- Pharmacophore Mapping : Identify critical functional groups (e.g., chloroacetamide as an electrophilic warhead) using QSAR models .

Q. How can researchers address challenges in synthesizing enantiomerically pure forms of 2-Chloro-N-(4-ethoxyphenyl)-N-(1-naphthylmethyl)acetamide for chiral pharmacology studies?

- Methodology :

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps .

- Chiral Chromatography : Enantiomer separation via HPLC with amylose-based columns (e.g., Chiralpak AD-H) .

- Circular Dichroism (CD) : Confirm enantiomeric excess (ee) and assign absolute configuration .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data from cytotoxicity assays involving 2-Chloro-N-(4-ethoxyphenyl)-N-(1-naphthylmethyl)acetamide?

- Methodology :

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism to calculate EC₅₀/IC₅₀ .

- ANOVA with Post Hoc Tests : Compare means across treatment groups (e.g., Tukey’s test for multiple comparisons).

- Quality Control : Include positive controls (e.g., doxorubicin) and validate assay robustness via Z’-factor calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.